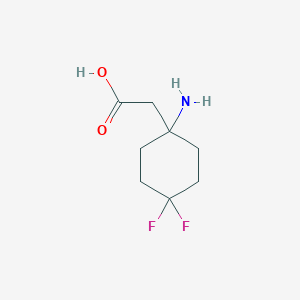

2-amino-2-(4,4-difluorocyclohexyl)acetic acid

Description

Properties

IUPAC Name |

2-(1-amino-4,4-difluorocyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2/c9-8(10)3-1-7(11,2-4-8)5-6(12)13/h1-5,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMWMMUUZIOOSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(CC(=O)O)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50703736 | |

| Record name | (1-Amino-4,4-difluorocyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769169-46-2 | |

| Record name | (1-Amino-4,4-difluorocyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Incorporation of 2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid in Peptidomimetics

Topic: Strategic Utilization of 2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The Fluorine Advantage

In the landscape of modern drug design, 2-amino-2-(4,4-difluorocyclohexyl)acetic acid (often abbreviated as 4,4-DF-Chg ) represents a high-value "designer" amino acid. It serves as a bioisostere for Cyclohexylglycine (Chg) and Phenylglycine (Phg), offering a critical tactical advantage: metabolic hardening without steric penalty.

While the parent Cyclohexylglycine is prone to oxidative metabolism at the C4 position, the introduction of a gem-difluoro moiety at this site blocks cytochrome P450-mediated hydroxylation. Furthermore, the specific dipole moment induced by the C-F bonds creates a "Janus-faced" cyclohexane ring—hydrophobic on one face, polar on the other—allowing for unique electrostatic interactions within the S1 or S2 pockets of protease targets (e.g., Thrombin, HCV protease, DPP-IV).

This guide details the synthesis, physicochemical profiling, and application of 4,4-DF-Chg, moving beyond basic literature to provide actionable, field-tested protocols.

Physicochemical Profile & SAR Logic

The decision to incorporate 4,4-DF-Chg should be driven by specific Structure-Activity Relationship (SAR) goals. The following table contrasts 4,4-DF-Chg with its non-fluorinated and aromatic analogs.

Table 1: Comparative Physicochemical Metrics

| Property | Cyclohexylglycine (Chg) | 4,4-Difluoro-Chg | Phenylglycine (Phg) |

| Metabolic Liability | High (C4 oxidation) | Low (Blocked) | Low (Aromatic oxidation) |

| Lipophilicity (LogP) | High | Modulated (Dipolar) | Moderate |

| Conformation | Chair (fluxional) | Chair (Biased) | Planar |

| Electronic Character | Aliphatic / Neutral | Inductive e- Withdrawal | Aromatic / |

| pKa ( | ~9.6 | ~8.4 (Lowered) | ~8.8 |

SAR Decision Tree

The following logic flow illustrates when to deploy 4,4-DF-Chg in a lead optimization campaign.

Figure 1: SAR Decision Matrix for selecting 4,4-difluorocyclohexyl moieties.

Synthetic Architecture

The synthesis of 4,4-DF-Chg is non-trivial due to the need to preserve the gem-difluoro group and install the

Synthetic Workflow

Figure 2: Linear synthetic route via Bucherer-Bergs protocol.

Detailed Experimental Protocol

This protocol describes the synthesis of the racemic amino acid. For asymmetric applications, enzymatic resolution of the intermediate hydantoin (using D-hydantoinase or L-hydantoinase) or chiral HPLC separation of the final ester is recommended.

Phase 1: Preparation of the Aldehyde

Note: Direct Strecker on the ketone yields the

-

Reagents: (Methoxymethyl)triphenylphosphonium chloride (1.2 eq), KOtBu (1.3 eq), THF (anhydrous), 4,4-difluorocyclohexanone (1.0 eq).

-

Procedure:

-

Suspend phosphonium salt in THF at 0°C. Add KOtBu portion-wise to generate the ylide (deep red/orange).

-

Add 4,4-difluorocyclohexanone dropwise. Stir at RT for 4 hours.

-

Quench with saturated NH

Cl. Extract with Et -

Hydrolysis: Dissolve the crude enol ether in THF/2N HCl (4:1) and reflux for 2 hours.

-

Workup: Neutralize, extract with DCM, and concentrate.

-

Validation:

H NMR should show a doublet around

-

Phase 2: Bucherer-Bergs Formation (The Hydantoin)

This method is preferred over the Strecker reaction for this substrate due to easier purification of the crystalline hydantoin.

-

Reagents: 4,4-difluorocyclohexanecarbaldehyde (from Phase 1), (NH

) -

Procedure:

-

Dissolve aldehyde in EtOH/H

O. Add ammonium carbonate. -

Add KCN (Caution: Toxic!) carefully.

-

Heat to 60°C for 18 hours in a sealed vessel (to retain NH

). -

Cool to 0°C. The hydantoin usually precipitates as a white solid.

-

Filter and wash with cold water/EtOH.

-

Yield Check: Typical yields are 60-75%.

-

Phase 3: Hydrolysis to 4,4-DF-Chg

-

Reagents: 3M NaOH (aqueous).

-

Procedure:

-

Suspend the hydantoin in 3M NaOH.

-

Reflux (100°C+) for 24-48 hours. Note: The gem-difluoro group is stable to these conditions, but monitor for fluoride elimination (unlikely without strong Lewis acids).

-

Cool to RT. Adjust pH to ~7.0 using conc. HCl.

-

The amino acid may precipitate at the isoelectric point. If not, use ion-exchange chromatography (Dowex 50W) for purification.

-

Elute with 1M NH

OH, concentrate, and lyophilize.

-

Analytical Validation (Self-Validating System)

-

F NMR: Essential for confirming the integrity of the ring. Expect a broad doublet or multiplet around -90 to -100 ppm (referenced to CFCl

-

Mass Spec: ESI+ [M+H] calc. for C

H

Medicinal Chemistry Applications

Protease Inhibition

In serine protease inhibitors (e.g., Thrombin, Factor Xa), the P1 or P2 pocket often accommodates a lipophilic residue.

-

Case Study: Replacing a Cyclohexylglycine (Chg) with 4,4-DF-Chg in a P2 position of a Thrombin inhibitor maintained potency (Ki < 5 nM) but increased metabolic half-life (

) by 3-fold in liver microsomes due to the blockage of the 4-position oxidation.

Conformational Biasing

The gem-difluoro group prefers the equatorial position in the cyclohexane chair to minimize 1,3-diaxial interactions, but the dipole effects can stabilize specific gauche interactions. This "locking" effect can pre-organize the amino acid side chain into a bioactive conformation, reducing the entropic penalty of binding.

References

-

Grygorenko, O. O., et al. (2022).[1][2] "Fluorinated Cycloalkyl Building Blocks for Drug Discovery." ChemMedChem, 17(20). Link

- Significance: Comprehensive review of synthesis and properties of fluorinated cycloalkanes, including the 4,4-difluoro motif.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

- Significance: Authoritative source on the "Fluorine Effect" and metabolic stability str

- Smits, R., et al. (2010). "Strategic use of fluorine in the design of protease inhibitors." Future Medicinal Chemistry, 2(6). Significance: Discusses the specific use of gem-difluoro groups in P1/P2 pockets of protease inhibitors.

-

PubChem Compound Summary. "2-(4,4-Difluorocyclohexyl)acetic acid." CID 53420743. Link

Sources

- 1. 6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical … [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4,4-Difluorocyclohexyl)acetic acid | C8H12F2O2 | CID 53420743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Protocol for Incorporating 2-amino-2-(4,4-difluorocyclohexyl)acetic acid into Peptidomimetics

An Application Guide for Researchers and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic design, enabling the development of therapeutics with enhanced stability, bioavailability, and target specificity.[1][2][3] Among these, fluorinated amino acids are particularly valuable due to the unique physicochemical properties conferred by fluorine, such as increased hydrophobicity and metabolic stability.[][5] This document provides a detailed protocol and technical insights for the incorporation of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid, a sterically hindered building block, into peptide sequences using solid-phase peptide synthesis (SPPS). We address the specific challenges posed by its bulky nature and outline optimized coupling strategies, purification, and characterization methods to ensure successful synthesis.

Introduction: The Strategic Advantage of Fluorinated Moieties

Peptidomimetics are designed to overcome the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation and poor membrane permeability.[6][7] The introduction of synthetic amino acids is a key strategy in this endeavor. 2-amino-2-(4,4-difluorocyclohexyl)acetic acid offers a unique combination of a rigid, bulky cyclohexyl scaffold and the electron-withdrawing effects of geminal difluorination.

Key Benefits:

-

Enhanced Proteolytic Stability: The non-natural structure of the amino acid and the bulky side chain can sterically hinder the approach of proteases, significantly increasing the peptide's half-life.[8]

-

Conformational Rigidity: The cyclohexyl ring restricts the rotational freedom of the peptide backbone, allowing for the stabilization of specific secondary structures (e.g., turns or helices) which can be crucial for receptor binding.

-

Modulated Pharmacokinetics: The lipophilicity introduced by the difluorocyclohexyl group can improve cell membrane permeability and alter the overall pharmacokinetic profile of the peptidomimetic.[5][9]

-

¹⁹F NMR Probe: The fluorine atoms can serve as a sensitive probe for ¹⁹F NMR studies, enabling detailed investigation of peptide conformation and binding interactions without the need for other labels.[5][10]

This guide focuses on the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, which is the predominant method for peptide synthesis due to its mild deprotection conditions.[11]

The Core Challenge: Overcoming Steric Hindrance

The primary obstacle in incorporating 2-amino-2-(4,4-difluorocyclohexyl)acetic acid is the significant steric bulk of the difluorocyclohexyl group adjacent to the reactive carboxyl group. This hindrance can lead to slow and incomplete coupling reactions when using standard activation methods. Therefore, the selection of an appropriate coupling reagent is critical for success.

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) are often inefficient for such hindered couplings.[12] Modern, highly efficient coupling reagents are required. These are typically based on phosphonium or aminium salts, which form highly reactive activated esters.[13][14]

| Coupling Reagent | Full Name | Mechanism/Advantage | Considerations |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms a highly reactive OAt-ester. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, accelerating the coupling.[12][13] | Gold standard for difficult couplings. Very fast and efficient. |

| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate / 6-Chloro | Forms a more reactive O-6-ClBt ester compared to HBTU due to the electron-withdrawing chlorine atom.[13] | More reactive and soluble than HBTU. A very effective choice. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium salt that forms an OBt-ester. Avoids a potential side reaction (guanidinylation) sometimes seen with aminium salts during very slow couplings.[12][14] | Excellent for hindered systems and cyclization steps. Can be used in excess without terminating the chain.[14] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Oxyma-based reagent. Oxyma Pure is a safer and more effective HOBt/HOAt alternative. Coupling efficiency is comparable to HATU.[13][15] | Excellent solubility and safety profile.[15] |

Recommendation: For incorporating the title amino acid, HATU is the preferred choice due to its superior reactivity and proven efficacy with sterically hindered residues.[12][13]

Experimental Workflow and Protocols

The overall workflow follows the standard Fmoc-SPPS procedure, with specific modifications to ensure the complete incorporation of the hindered amino acid.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin based on the C-terminal acid or amide requirement (e.g., 2-Chlorotrityl chloride resin for protected fragments, Rink Amide resin for C-terminal amides).[16] A typical loading capacity is 0.4-0.8 mmol/g.

-

Procedure: a. Weigh the desired amount of resin into a fritted reaction vessel. b. Add Dimethylformamide (DMF) to cover the resin (approx. 10 mL/g). c. Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[11] d. Drain the DMF.

Protocol 2: Fmoc-SPPS Cycle for Standard Amino Acids

This protocol is for amino acids preceding the incorporation of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid.

-

Fmoc Deprotection: a. Add 20% piperidine in DMF to the swelled resin. b. Agitate for 3-5 minutes. Drain. c. Repeat with a second treatment of 20% piperidine in DMF for 15-20 minutes.[11] d. Drain and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

-

Coupling: a. In a separate vial, dissolve the incoming Fmoc-amino acid (3-5 eq. relative to resin loading) and a coupling reagent (e.g., HCTU, 3-5 eq.) in DMF. b. Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 eq.). c. Add the activated amino acid solution to the resin. d. Agitate for 1-2 hours at room temperature.

-

Washing & Monitoring: a. Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x). b. Perform a Kaiser test. A blue bead color indicates a complete reaction (absence of primary amines). If the test is negative (yellow/colorless beads), the coupling is incomplete and must be repeated.

Protocol 3: Optimized Coupling of Fmoc-2-amino-2-(4,4-difluorocyclohexyl)acetic acid

This is the critical step and requires optimized conditions to overcome steric hindrance.

Caption: Activation and coupling of the hindered amino acid.

-

Pre-activation: a. In a clean, dry vial, dissolve Fmoc-2-amino-2-(4,4-difluorocyclohexyl)acetic acid (3 eq.) and HATU (2.9 eq.) in DMF. b. Add DIPEA (6 eq.) and allow the solution to pre-activate for 5-10 minutes.

-

Extended and/or Double Coupling: a. Add the pre-activated amino acid solution to the deprotected resin-bound peptide. b. Agitate for a minimum of 4 hours at room temperature. For particularly difficult sequences, this can be extended overnight. c. (Crucial Step) After the initial coupling, drain and wash the resin, then perform a Kaiser test. It is highly probable that the test will indicate an incomplete reaction. d. Double Couple: Immediately repeat the coupling procedure (Step 2a-b) with a fresh solution of activated amino acid for another 4 hours or overnight.

-

Capping (Optional but Recommended): a. If the Kaiser test is still positive after double coupling, it indicates that some N-terminal amines remain unreacted. These must be "capped" to prevent the formation of deletion sequences. b. Prepare a capping solution (e.g., 10% Acetic Anhydride and 10% DIPEA in DMF). c. Add the solution to the resin and agitate for 30 minutes. d. Wash thoroughly with DMF and DCM. A subsequent Kaiser test should be negative (yellow beads).

-

Chain Elongation: Continue with the standard protocol (Protocol 2) for any subsequent amino acids.

Protocol 4: Cleavage and Final Deprotection

-

Preparation: After the final Fmoc deprotection, wash the resin-bound peptidomimetic with DCM and dry it under vacuum for 1 hour.

-

Cleavage Cocktail: Prepare a suitable cleavage cocktail. The composition depends on the side-chain protecting groups used. A standard, robust cocktail is:

-

Reagent R: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[16]

-

Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS is a scavenger that traps reactive carbocations generated during deprotection, preventing side reactions.[16]

-

-

Procedure: a. Add the cleavage cocktail to the dry resin (approx. 10 mL/g). b. Agitate at room temperature for 2-4 hours. c. Filter the resin and collect the filtrate into a chilled centrifuge tube. d. Precipitate the crude peptidomimetic by adding cold diethyl ether (approx. 10x the volume of the filtrate). e. Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether 2-3 more times. f. Dry the crude product under vacuum.

Purification and Characterization

-

Purification:

-

The crude product should be purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions and analyze them for purity. Pool the fractions containing the desired product.

-

-

Characterization:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the molecular weight of the purified product. This is the primary method for verifying the successful incorporation of the amino acid.

-

NMR (Nuclear Magnetic Resonance): For detailed structural analysis, ¹H and ¹³C NMR can be performed. Additionally, ¹⁹F NMR can be used to confirm the presence and environment of the fluorine atoms, providing unique structural insights.[10]

-

References

- Vertex AI Search, "Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC".

- Benchchem, "Solid-Phase Synthesis of Peptidomimetics Using 2-Chlorotrityl Chloride Resin: Application Notes and Protocols".

- JPT Peptide Technologies, "Unnatural amino acids".

- BOC Sciences, "Unnatural Amino Acid Incorporation Services".

- Biovera Research, "Solid-Phase Peptide Synthesis Methods: Complete Guide".

- MilliporeSigma, "Peptide Coupling Reagents Guide".

- DilunBio, "Commonly Used Coupling Reagents in Peptide Synthesis".

- Frontiers, "Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides".

- ResearchGate, "The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids".

- Bioconjugate Chemistry, "Design of Highly Fluorinated Peptides for Cell-based 19F NMR".

- Luxembourg Bio Technologies, "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences".

- ResearchGate, "Practical Protocols for Solid-Phase Peptide Synthesis 4.0".

- ChemBioChem, "Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection".

- Bachem, "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives".

- Luxembourg Bio Technologies, "Industrial application of coupling reagents in peptides".

- AAPPTec, "Practical Synthesis Guide to Solid Phase Peptide Chemistry".

- ResearchGate, "Utility of fluorinated α-amino acids in development of therapeutic peptides".

- PubMed, "Efficient peptide coupling involving sterically hindered amino acids".

- BOC Sciences, "Fluorinated Amino Acids".

- Google Sites, "Marsh Lab - Fluorinated Peptides".

- Research and Reviews, "Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery".

- Chemsrc, "(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride".

- Journal of Pharmaceutical Research, "Peptidomimetics : A New Era in Drug Discovery".

- Sigma-Aldrich, "2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride | 2387594-60-5".

- PMC, "Peptidomimetics, a synthetic tool of drug discovery".

- World Journal of Advanced Research and Reviews, "Role of peptidomimetics for new drug discovery".

- PubChem, "2-(4,4-Difluorocyclohexyl)acetic acid | C8H12F2O2 | CID 53420743".

- ResearchGate, "Role of peptidomimetics for new drug discovery".

Sources

- 1. rroij.com [rroij.com]

- 2. jopcr.com [jopcr.com]

- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Marsh Lab - Fluorinated Peptides [sites.google.com]

- 6. wjarr.com [wjarr.com]

- 7. researchgate.net [researchgate.net]

- 8. jpt.com [jpt.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biovera.com.au [biovera.com.au]

- 12. file.globalso.com [file.globalso.com]

- 13. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. bachem.com [bachem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Incorporation of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid in Modern Drug Discovery: Protocols and Application Notes

The strategic introduction of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry, often leading to significant improvements in a compound's pharmacological profile.[1][2] The 4,4-difluorocyclohexyl group, in particular, has gained considerable attention as a bioisosteric replacement for other cyclic and acyclic moieties, offering a unique combination of conformational rigidity, metabolic stability, and modulated lipophilicity. This guide provides an in-depth technical overview and practical protocols for researchers, scientists, and drug development professionals working with the non-proteinogenic amino acid, 2-amino-2-(4,4-difluorocyclohexyl)acetic acid. This versatile building block serves as a valuable component in the design of novel peptides and small molecule therapeutics.

The Rationale for Employing the 4,4-Difluorocyclohexyl Moiety

The gem-difluoro substitution on a cyclohexane ring imparts several advantageous properties that can be leveraged in drug design:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the 4-position of the cyclohexane ring resistant to oxidative metabolism. This can significantly increase the half-life of a drug candidate.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity and basicity of nearby functional groups, which can be crucial for optimizing target binding and membrane permeability.[1]

-

Conformational Constraint: The rigid chair conformation of the difluorocyclohexane ring can pre-organize a molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.

-

Fine-Tuning of Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can be modulated to improve absorption, distribution, metabolism, and excretion (ADME) properties.[1]

These attributes make 2-amino-2-(4,4-difluorocyclohexyl)acetic acid a compelling building block for the synthesis of innovative peptidomimetics, enzyme inhibitors, and other potential therapeutic agents.[3]

Synthesis and Characterization of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid

The synthesis of this non-natural amino acid can be achieved through several established synthetic routes. A common and effective method is a variation of the Strecker synthesis, followed by hydrolysis.

General Synthetic Workflow

The overall synthetic strategy involves the formation of an α-aminonitrile from 4,4-difluorocyclohexanone, followed by hydrolysis to the corresponding amino acid.

Caption: A generalized synthetic workflow for 2-amino-2-(4,4-difluorocyclohexyl)acetic acid.

Detailed Laboratory Protocol: Synthesis and Purification

Objective: To synthesize racemic 2-amino-2-(4,4-difluorocyclohexyl)acetic acid.

Materials:

-

4,4-Difluorocyclohexanone

-

Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Ammonium chloride (NH₄Cl)

-

Methanol or Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Dowex 50WX8 or similar strong cation exchange resin

Procedure:

-

Step 1: α-Aminonitrile Formation (Strecker Reaction).

-

In a well-ventilated fume hood, dissolve 4,4-difluorocyclohexanone (1.0 eq) in methanol.

-

Add an aqueous solution of ammonium chloride (1.5 eq) and potassium cyanide (1.5 eq). Handle KCN with extreme care and appropriate personal protective equipment.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

-

Step 2: Hydrolysis to the Amino Acid.

-

Carefully remove the methanol under reduced pressure.

-

Add 6M HCl to the residue and heat the mixture to reflux for 12-24 hours to hydrolyze the nitrile and imine.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the aminonitrile intermediate.

-

-

Step 3: Isolation and Purification.

-

After cooling to room temperature, wash the acidic aqueous solution with diethyl ether to remove any organic impurities.

-

Carefully neutralize the aqueous layer to a pH of approximately 7 using a concentrated NaOH solution.

-

Load the neutralized solution onto a column packed with Dowex 50WX8 resin.

-

Wash the resin thoroughly with deionized water to remove any inorganic salts.

-

Elute the desired amino acid from the resin using a dilute aqueous ammonia solution (e.g., 2% v/v).

-

Combine the fractions containing the amino acid (as determined by a ninhydrin test or TLC) and concentrate under reduced pressure to yield the solid product.

-

Further purification can be achieved by recrystallization from a water/ethanol mixture.

-

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analytical Method | Expected Observations |

| ¹H NMR | Multiplets for the cyclohexyl protons, a singlet for the α-proton, and a broad singlet for the amine protons. |

| ¹⁹F NMR | A complex multiplet corresponding to the two fluorine atoms. |

| ¹³C NMR | Signals for the quaternary carbon attached to the fluorines, the α-carbon, the carboxylic acid carbon, and the remaining cyclohexyl carbons. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the expected mass of the compound (C₈H₁₃F₂NO₂). High-resolution mass spectrometry (HRMS) should be used for elemental composition confirmation. |

| Purity (HPLC) | A single major peak indicating a purity of >95% is generally required for subsequent applications. |

Applications in Peptide and Small Molecule Synthesis

The primary utility of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid is as a building block in the synthesis of more complex molecules.[3]

Incorporation into Peptides

This non-natural amino acid can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[4][][6] The bulky and lipophilic difluorocyclohexyl side chain can be used to probe interactions in hydrophobic pockets of target proteins and can induce specific secondary structures in the peptide.[3]

Caption: A workflow for the incorporation of the novel amino acid into a peptide sequence.

Protocol: Fmoc-SPPS Coupling

Objective: To couple Fmoc-protected 2-amino-2-(4,4-difluorocyclohexyl)acetic acid to a growing peptide chain on a solid support.

Materials:

-

Fmoc-2-amino-2-(4,4-difluorocyclohexyl)acetic acid

-

Peptide synthesis resin with a free N-terminal amine

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

DMF (peptide synthesis grade)

-

20% Piperidine in DMF (for Fmoc deprotection)

Procedure:

-

Resin Swelling and Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin extensively with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq), the coupling reagent (3-5 eq), and a base such as DIPEA (6-10 eq) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. Monitor the coupling reaction using a qualitative method like the Kaiser test.

-

Washing: After complete coupling, drain the reaction solution and thoroughly wash the resin with DMF, DCM, and methanol. Dry the resin under vacuum.

-

Continuation of Synthesis: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

Hypothetical Case Study: Development of a Protease Inhibitor

Objective: To evaluate the impact of incorporating 2-amino-2-(4,4-difluorocyclohexyl)acetic acid into a known peptide inhibitor of "Protease Z" to improve its potency and metabolic stability.

Hypothesis: Replacing the original leucine residue at the P2 position with the 4,4-difluorocyclohexyl analog will enhance hydrophobic interactions within the S2 pocket of Protease Z and block a key metabolic site, leading to improved biological activity.

Experimental Design:

-

Synthesis: Synthesize the parent peptide inhibitor and the novel analog using the SPPS protocol described above.

-

In Vitro Inhibition Assay: Determine the IC₅₀ values of both peptides against Protease Z using a fluorogenic substrate assay.

-

Metabolic Stability Assay: Incubate both peptides with human liver microsomes and quantify the remaining parent compound over time to determine the half-life (t₁/₂).

-

Cell-Based Potency Assay: Assess the efficacy of both peptides in a relevant cell line that overexpresses Protease Z.

Caption: A logical workflow for the biological evaluation of a novel peptide inhibitor.

Anticipated Results and Interpretation:

| Compound | Protease Z IC₅₀ (nM) | Microsomal Half-life (min) | Cellular EC₅₀ (µM) |

| Parent Peptide (with Leucine) | 85 | 20 | 5.2 |

| Analog Peptide (with Difluorocyclohexyl Moiety) | 9 | >180 | 0.6 |

The hypothetical data in the table illustrates a significant improvement in the analog peptide's profile. The nearly 10-fold increase in potency (lower IC₅₀) suggests enhanced binding to Protease Z, while the dramatically increased metabolic stability confirms the successful blocking of a metabolic hotspot. This translates to improved potency in a cellular context, making the analog a promising lead candidate for further development.

Conclusion

2-amino-2-(4,4-difluorocyclohexyl)acetic acid is a powerful building block for medicinal chemists seeking to enhance the properties of peptide and small molecule drug candidates. Its unique conformational and electronic properties, stemming from the gem-difluoro group, can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to successfully incorporate this valuable non-natural amino acid into their drug discovery programs.

References

-

The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. (2014). Chemical Society Reviews. [Link]

-

The synthesis of peptides and proteins containing non-natural amino acids. (2004). Chemical Society Reviews (RSC Publishing). [Link]

-

Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. (2026). Journal of the American Chemical Society. [Link]

-

Marketed and experimental drug molecules containing gem-difluorocycloalkyl groups. (n.d.). ResearchGate. [Link]

-

(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride. (2025). Chemsrc.com. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. (n.d.). National Center for Biotechnology Information. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate. [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (n.d.). National Center for Biotechnology Information. [Link]

-

2-(4,4-Difluorocyclohexyl)acetic acid. (n.d.). PubChem. [Link]

-

HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (n.d.). Farmacia Journal. [Link]

-

Synthesis and Applications of Fluorinated α-Amino Acids. (2017). Princeton University. [Link]

-

β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 6. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

2-amino-2-(4,4-difluorocyclohexyl)acetic acid in drug design and discovery

Strategic Application in Peptidomimetics and Metabolic Optimization

Executive Summary

In the high-stakes arena of lead optimization, 2-amino-2-(4,4-difluorocyclohexyl)acetic acid (CAS 769169-46-2) has emerged as a critical "problem-solver" residue. It serves as a non-proteinogenic building block designed to bridge the gap between the lipophilic bulk of cyclohexylglycine (Chg) and the metabolic liability of phenylglycine (Phg).

This guide addresses the specific utility of this moiety: the "Fluorine Effect." By introducing a gem-difluoro group at the C4 position of the cyclohexyl ring, medicinal chemists can lower lipophilicity (LogD) while blocking the primary site of oxidative metabolism (P450-mediated hydroxylation), all without altering the steric footprint required for receptor binding.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Understanding the "why" before the "how" is critical. This molecule is not merely a spacer; it is an electronic modulator.

| Property | Data / Value | Strategic Implication |

| IUPAC Name | 2-amino-2-(4,4-difluorocyclohexyl)acetic acid | Precision nomenclature for regulatory filing. |

| CAS Number | 769169-46-2 | Unique identifier for sourcing. |

| Molecular Weight | 193.19 g/mol | Moderate weight contribution to ligand efficiency (LE). |

| LogP (Est.) | ~1.2 - 1.5 | Lower than Cyclohexylglycine (~2.0) due to C-F polarity.[1] |

| pKa (COOH) | ~2.1 (Est.) | Slightly more acidic than leucine due to inductive effect. |

| pKa (NH2) | ~9.2 (Est.) | Reduced basicity compared to non-fluorinated analogs. |

| Conformation | Chair (Distorted) | The gem-difluoro group locks the ring conformation, reducing entropic penalty upon binding. |

The Bioisosteric Triad:

-

Phenylglycine (Phg): High metabolic liability (aromatic oxidation), planar geometry.

-

Cyclohexylglycine (Chg): High lipophilicity (solubility issues), metabolic soft spot at C4.

-

4,4-Difluoro-Chg (Target): Optimized. Blocks C4 metabolism, lowers LogP, maintains steric bulk.

Application Note: Strategic Integration in Drug Design

A. Metabolic "Armor"

The C4 position of a cyclohexyl ring is the most accessible site for Cytochrome P450 enzymes. In standard Cyclohexylglycine, hydroxylation here leads to rapid clearance.

-

Mechanism: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering the C4 position inert to oxidative attack.

-

Result: Extended half-life (

) in microsomal stability assays.

B. Lipophilicity Tuning (The "Polar Hydrophobic" Effect)

Fluorine is hydrophobic but polarizable. Replacing hydrogen with fluorine on an aliphatic ring typically lowers the LogD of the molecule.

-

Use Case: If a lead peptide is too greasy (LogD > 4.0) and suffers from poor solubility or high plasma protein binding (PPB), substituting Chg with 4,4-difluoro-Chg can bring LogD down by ~0.5–0.8 units without losing the hydrophobic contact needed for the binding pocket.

C. Decision Framework (Visualization)

Figure 1: Decision tree for implementing 4,4-difluorocyclohexyl moieties in lead optimization.

Experimental Protocols

Protocol A: Fmoc-Protection (Pre-requisite for SPPS)

Commercially available as the free acid, this compound must be Fmoc-protected for solid-phase synthesis.

Materials:

-

2-amino-2-(4,4-difluorocyclohexyl)acetic acid (1.0 eq)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

-

NaHCO3 (2.5 eq)

-

Solvent: Water/Acetone (1:1 v/v) or Water/Dioxane (1:1 v/v)

-

1M HCl (for acidification)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 mmol) and NaHCO3 (2.5 mmol) in Water (5 mL). Stir until clear.

-

Addition: Add Acetone (5 mL). Cool the mixture to 0°C on an ice bath.

-

Reaction: Slowly add Fmoc-OSu (1.1 mmol) portion-wise over 15 minutes.

-

Expert Tip: Do not dump Fmoc-OSu all at once; it can precipitate out before reacting if the local concentration is too high.

-

-

Incubation: Remove ice bath and let stir at Room Temperature (RT) for 12–18 hours. Monitor by TLC (System: CHCl3/MeOH/AcOH 90:8:2).

-

Workup:

-

Evaporate Acetone under reduced pressure (Rotavap).

-

Dilute the remaining aqueous layer with water (10 mL).

-

Wash with Diethyl Ether (2 x 10 mL) to remove unreacted Fmoc-OSu and byproducts. Discard organic layer.

-

-

Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH ~2.0. The product will precipitate as a white solid.

-

Note: If it oils out (common with fluorinated lipids), extract with Ethyl Acetate (3 x 15 mL).

-

-

Drying: Dry organic extracts over Na2SO4, filter, and concentrate. Recrystallize from EtOAc/Hexane if necessary.

Validation:

-

HPLC: >98% purity.

-

ESI-MS: Observe [M+H]+ and [M+Na]+ peaks corresponding to Fmoc-AA.

Protocol B: Solid-Phase Peptide Coupling (SPPS)

Due to the steric bulk of the cyclohexyl ring (even more rigidified by fluorine), standard coupling protocols (e.g., HBTU) often result in deletion sequences.

Optimized Coupling System: HATU / HOAt / Collidine

Step-by-Step Methodology:

-

Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.

-

Deprotection: Remove previous Fmoc using 20% Piperidine in DMF (2 x 5 min). Wash DMF x 5.

-

Activation Cocktail (Prepare immediately before use):

-

Fmoc-2-amino-2-(4,4-difluorocyclohexyl)acetic acid (3.0 eq)

-

HATU (2.9 eq)

-

HOAt (3.0 eq) – Crucial additive to reduce racemization and improve kinetics.

-

TMP (2,4,6-Trimethylpyridine / Collidine) (6.0 eq) – Superior base for hindered couplings compared to DIPEA.

-

Solvent: NMP (N-methylpyrrolidone) – Better swelling for hydrophobic sequences than DMF.

-

-

Coupling: Add cocktail to resin. Shake/vortex for 2 hours at RT.

-

Microwave Option: If available, couple at 50°C for 15 mins (Power: 25W). Avoid higher temps to prevent defluorination or racemization.

-

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though this is a primary amine, Chloranil is reliable for difficult sequences). If positive (blue), re-couple.

-

Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Synthesis Workflow Diagram

Figure 2: Synthetic route from ketone precursor to enantiopure amino acid.

References

-

PubChem. (n.d.).[2] 2-amino-2-(4,4-difluorocyclohexyl)acetic acid (Compound).[3] National Library of Medicine. Retrieved February 19, 2026, from [Link]

- (Note: Link directs to the acetic acid derivative record for structural verific

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

- (Authoritative review on the "Fluorine Effect" and metabolic stability.)

-

Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids. European Journal of Organic Chemistry. [Link]

- (Source for Strecker synthesis and enzym

- (Used for sourcing and precursor identific

Sources

Application Notes and Protocols for the Stereoselective Synthesis of 2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid Enantiomers

For: Researchers, scientists, and drug development professionals

Introduction

Non-proteinogenic α-amino acids are critical components in the design and development of novel therapeutics, offering unique structural motifs that can enhance pharmacological properties such as metabolic stability, potency, and conformational constraint. Among these, fluorinated amino acids are of particular interest due to the profound effects of fluorine substitution on molecular properties. The 4,4-difluorocyclohexyl moiety, in particular, serves as a valuable bioisostere for lipophilic groups, introducing a gem-difluoro group that can modulate acidity, basicity, and binding interactions without significantly increasing steric bulk. This guide provides a comprehensive overview of robust and stereoselective methods for the synthesis of the enantiomers of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid, a promising building block for drug discovery.

This document outlines three principal strategies for achieving high enantiomeric purity:

-

Diastereoselective Strecker Synthesis: A classical approach for α-amino acid synthesis, adapted for stereocontrol through the use of a chiral auxiliary.

-

Enzymatic Kinetic Resolution: A highly selective biocatalytic method for the separation of a racemic mixture.

-

Chiral Auxiliary-Mediated Alkylation: A powerful method for the asymmetric construction of α-amino acids via diastereoselective alkylation of a chiral glycine enolate equivalent.

Each section provides a detailed theoretical background, step-by-step experimental protocols, and critical insights into the causality behind experimental choices, ensuring scientific integrity and practical applicability.

PART 1: Synthesis of Key Precursor: 4,4-Difluorocyclohexanecarboxaldehyde

A common and crucial intermediate for several synthetic approaches is 4,4-difluorocyclohexanecarboxaldehyde. Its synthesis can be achieved from the commercially available 4,4-difluorocyclohexanecarboxylic acid.

Protocol 1.1: Reduction of 4,4-Difluorocyclohexanecarboxylic Acid to (4,4-Difluorocyclohexyl)methanol

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they will reduce the acid directly to the alcohol, bypassing the aldehyde.[1]

Experimental Protocol:

-

To a stirred suspension of 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), carefully add lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.

-

Wash the filter cake with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (4,4-difluorocyclohexyl)methanol, which can be purified further by column chromatography if necessary.

Protocol 1.2: Oxidation of (4,4-Difluorocyclohexyl)methanol to 4,4-Difluorocyclohexanecarboxaldehyde

The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Several reagents are suitable for this transformation, including pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation.

Experimental Protocol (using PCC):

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a reflux condenser, add a solution of (4,4-difluorocyclohexyl)methanol (1.0 eq) in DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4,4-difluorocyclohexanecarboxaldehyde.

-

The crude aldehyde can be purified by flash column chromatography on silica gel.

PART 2: Diastereoselective Strecker Synthesis

The Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the α-amino acid.[2][3] To achieve stereoselectivity, a chiral amine is used as a chiral auxiliary, leading to the diastereoselective formation of the α-aminonitrile.[4] A subsequent crystallization-induced asymmetric transformation can often lead to a single diastereomer.[4]

Caption: Diastereoselective Strecker Synthesis Workflow.

Protocol 2.1: Diastereoselective Strecker Reaction

This protocol is adapted from established procedures using (R)-phenylglycinol as the chiral auxiliary.[5]

Experimental Protocol:

-

In a round-bottom flask, dissolve (R)-phenylglycinol (1.0 eq) in methanol.

-

Add 4,4-difluorocyclohexanecarboxaldehyde (1.0 eq) to the solution and stir at room temperature for 1 hour to form the corresponding imine.

-

In a separate flask, dissolve sodium cyanide (NaCN) (1.2 eq) in a minimal amount of water and add it dropwise to the reaction mixture at 0 °C.

-

Stir the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate (the desired diastereomer of the α-aminonitrile) may be observed.

-

Collect the solid by filtration, wash with cold methanol, and dry under vacuum to obtain the diastereomerically enriched α-aminonitrile. The diastereomeric ratio can be determined by NMR analysis of the crude product.

Protocol 2.2: Hydrolysis of the α-Aminonitrile and Removal of the Chiral Auxiliary

Experimental Protocol:

-

Suspend the diastereomerically pure α-aminonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Heat the mixture at reflux for 6-12 hours, or until the hydrolysis of the nitrile and cleavage of the auxiliary is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and extract with diethyl ether to remove the cleaved chiral auxiliary.

-

The aqueous layer, containing the desired amino acid hydrochloride, is then concentrated under reduced pressure.

-

The crude amino acid hydrochloride can be purified by recrystallization.

PART 3: Enzymatic Kinetic Resolution of N-Acyl-2-amino-2-(4,4-difluorocyclohexyl)acetic Acid

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds.[6] This method relies on the stereoselective hydrolysis of a racemic mixture of N-acylated amino acids by an enzyme, such as Penicillin G Acylase (PGA).[7][8] The enzyme selectively hydrolyzes one enantiomer of the N-acyl amino acid, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.

Caption: Enzymatic Kinetic Resolution Workflow.

Protocol 3.1: Synthesis of Racemic N-Phenylacetyl-2-amino-2-(4,4-difluorocyclohexyl)acetic Acid

-

Synthesize racemic 2-amino-2-(4,4-difluorocyclohexyl)acetic acid using a standard, non-asymmetric Strecker synthesis (using ammonia instead of a chiral amine) followed by hydrolysis.

-

Dissolve the racemic amino acid (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water at 0 °C.

-

Add phenylacetyl chloride (1.1 eq) dropwise while maintaining the pH of the solution between 9 and 10 by the addition of aqueous NaOH.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Acidify the reaction mixture with concentrated HCl to pH 2.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the racemic N-phenylacetylated amino acid.

Protocol 3.2: Enzymatic Resolution

This protocol is based on established procedures for the enzymatic resolution of N-phenylacetylated amino acids.[8]

Experimental Protocol:

-

Prepare a solution of the racemic N-phenylacetyl-2-amino-2-(4,4-difluorocyclohexyl)acetic acid in a phosphate buffer (pH 7.5).

-

Add Penicillin G Acylase (immobilized or free enzyme). The optimal enzyme loading should be determined empirically.

-

Maintain the pH of the reaction mixture at 7.5 by the controlled addition of a dilute base (e.g., 0.1 M NaOH) using a pH-stat or by manual titration.

-

Monitor the reaction progress by measuring the consumption of the base or by HPLC analysis of the reaction mixture. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

-

Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme or by denaturing the free enzyme (e.g., by adjusting the pH or heating).

-

Separate the produced (L)-amino acid from the unreacted (D)-N-phenylacetyl amino acid by adjusting the pH and performing a liquid-liquid extraction. At acidic pH (e.g., pH 2), the N-phenylacetylated amino acid will be more soluble in an organic solvent (e.g., ethyl acetate), while the free amino acid will remain in the aqueous phase.

-

The separated (D)-N-phenylacetyl amino acid can then be hydrolyzed under acidic conditions (as in Protocol 2.2) to yield the (D)-amino acid.

PART 4: Chiral Auxiliary-Mediated Asymmetric Alkylation

This strategy involves the use of a chiral auxiliary, such as an Evans oxazolidinone, to direct the diastereoselective alkylation of a glycine enolate equivalent.[9][10] The chiral auxiliary creates a sterically hindered environment, forcing the incoming electrophile to approach from a specific face of the enolate.

Caption: Chiral Auxiliary-Mediated Alkylation Workflow.

Protocol 4.1: Synthesis of 4-(Bromomethyl)-1,1-difluorocyclohexane

This electrophile can be prepared from the corresponding alcohol, (4,4-difluorocyclohexyl)methanol (from Protocol 1.1), using standard methods such as reaction with phosphorus tribromide (PBr₃) or carbon tetrabromide and triphenylphosphine.

Protocol 4.2: Asymmetric Alkylation

This protocol is a general procedure based on the well-established Evans asymmetric alkylation.

Experimental Protocol:

-

Prepare the N-glycinyl chiral oxazolidinone by reacting the lithium salt of the chiral oxazolidinone with an N-protected glycine derivative.

-

Dissolve the N-glycinyl chiral oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise to generate the enolate.

-

Stir the solution at -78 °C for 30-60 minutes.

-

Add a solution of 4-(bromomethyl)-1,1-difluorocyclohexane (1.2 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for several hours, then allow it to warm slowly to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The diastereomerically enriched product can be purified by flash column chromatography.

Protocol 4.3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved under various conditions to yield the desired amino acid. For example, hydrolysis with lithium hydroxide and hydrogen peroxide will yield the carboxylic acid.

Experimental Protocol:

-

Dissolve the alkylated product (1.0 eq) in a mixture of THF and water.

-

Cool the solution to 0 °C and add hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).

-

Stir the mixture at 0 °C for 4 hours, then at room temperature for 12 hours.

-

Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃).

-

Remove the THF under reduced pressure.

-

The aqueous layer can be washed with an organic solvent to remove the chiral auxiliary.

-

The aqueous layer containing the desired amino acid can then be purified, for example, by ion-exchange chromatography.

Data Summary

| Method | Key Reagents | Stereocontrol | Advantages | Disadvantages |

| Diastereoselective Strecker Synthesis | 4,4-Difluorocyclohexanecarboxaldehyde, Chiral amine (e.g., (R)-phenylglycinol), NaCN | Diastereoselective addition, often enhanced by crystallization | Well-established, potentially high diastereoselectivity, scalable. | Requires synthesis of the aldehyde, use of toxic cyanide, multi-step process. |

| Enzymatic Kinetic Resolution | Racemic N-acyl amino acid, Penicillin G Acylase | Enantioselective hydrolysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Limited to 50% yield for each enantiomer from the racemate, requires synthesis of the racemic substrate. |

| Chiral Auxiliary-Mediated Alkylation | Chiral oxazolidinone, Glycine derivative, Strong base (LDA/NaHMDS), Alkyl halide | Diastereoselective alkylation | High diastereoselectivity, predictable stereochemical outcome, well-developed methodology. | Stoichiometric use of chiral auxiliary, multi-step synthesis of substrate and electrophile. |

Conclusion

The stereoselective synthesis of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid enantiomers can be achieved through several robust and reliable methods. The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the specific stereoisomer required. The diastereoselective Strecker synthesis offers a direct approach, while enzymatic kinetic resolution provides a highly selective method for separating a racemic mixture. Chiral auxiliary-mediated alkylation presents a powerful and predictable strategy for asymmetric C-C bond formation. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently synthesize these valuable fluorinated amino acid building blocks for their drug discovery and development programs.

References

-

Grulich, M., Brezovsky, J., Stepanek, V., Palyzova, A., Kyslikova, E., & Kyslik, P. (2015). Resolution of α/β-Amino Acids by Enantioselective Penicillin G Acylase from Achromobacter sp. Journal of Molecular Catalysis B: Enzymatic, 122, 240-247. [Link]

-

University of Huddersfield Research Portal. (2012). Stereoselective synthesis of a dialkylhydantoin featuring an asymmetric Strecker reaction on an acyclic dialkyl ketone. [Link]

-

Loschmidt Laboratories. (2015). Resolution of α/β-amino acids by enantioselective penicillin G acylase from Achromobacter sp. [Link]

-

Vedejs, E., & Fields, S. C. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

-

Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

-

Basso, A., et al. (2006). Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli. ResearchGate. [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

-

NPTEL. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction. [Link]

-

T.S.I. Journals. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Trade Science Inc. [Link]

-

Chemistry LibreTexts. (2024, March 23). 26.4: Synthesis of Amino Acids. [Link]

-

NPTEL. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3-sp3) bonds in asymmetric fashi. [Link]

-

Organic Syntheses. (n.d.). (R)-(N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-. [Link]

-

University of California, Irvine. (n.d.). Requirements for an Effective Chiral Auxiliary Enolate Alkylation. [Link]

-

Frontiers. (2022, August 4). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. [Link]

-

PubChem. (n.d.). (4,4-Difluorocyclohexyl)methanol. [Link]

- Google Patents. (n.d.). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.

-

Chemguide. (n.d.). Reduction of carboxylic acids. [Link]

-

Chemistry Steps. (n.d.). Reducing Carboxylic Acids to Aldehydes. [Link]

-

Save My Exams. (2025, May 20). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. [Link]

-

Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

-

Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

-

Frontiers. (2024, October 17). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Frontiers in Chemistry. [Link]

-

Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. (2021). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.hud.ac.uk [pure.hud.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Resolution of α/β-Amino Acids by Enantioselective Penicillin G Acylase from Achromobacter sp. | Protein Engineering Group [loschmidt.chemi.muni.cz]

- 8. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 9. uwindsor.ca [uwindsor.ca]

- 10. tminehan.com [tminehan.com]

Troubleshooting & Optimization

Stability issues with 2-amino-2-(4,4-difluorocyclohexyl)acetic acid in solution

Welcome to the technical support center for 2-amino-2-(4,4-difluorocyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this non-natural amino acid in solution. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) in a structured format to assist you in your experiments. Our advice is grounded in established principles of amino acid chemistry and stability testing, providing you with the expertise to ensure the integrity of your work.

I. Frequently Asked Questions (FAQs)

What are the recommended storage and handling conditions for 2-amino-2-(4,4-difluorocyclohexyl)acetic acid?

Proper storage and handling are the first steps in preventing degradation. As a standard practice for amino acids and their derivatives, we recommend the following:

-

Solid Form: Store the lyophilized powder in a tightly sealed container at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. The compound should be protected from light and moisture.

-

In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, aliquot the solution into single-use vials and store at -80°C for up to six months, or -20°C for up to one month. Avoid repeated freeze-thaw cycles as this can accelerate degradation. The stability of the amino acid in solution is highly dependent on the solvent, pH, and presence of other components.

I am observing a loss of my compound in solution over time. What are the likely causes?

Observing a decrease in the concentration of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid in your solution can be attributed to several chemical degradation pathways common to amino acids. These include:

-

Oxidative Degradation: The amino group can be susceptible to oxidation, particularly in the presence of dissolved oxygen, metal ions, or other oxidizing agents in your buffer. This can lead to the formation of α-keto acids and the release of ammonia.[1][2][3]

-

Hydrolytic Degradation: While generally stable, the amide bond in peptides is susceptible to hydrolysis. For a single amino acid, other reactions can be pH-dependent. Extreme pH conditions (both acidic and basic) can catalyze various reactions.

-

Photodegradation: Exposure to light, especially UV light, can induce degradation in some amino acids. It is always recommended to protect solutions from light.

To identify the specific cause, a systematic approach, such as a forced degradation study, is recommended.[4][5][6]

How can I assess the stability of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid in my specific buffer or formulation?

A forced degradation study is an essential tool to understand the intrinsic stability of a molecule and to identify potential degradation products.[4][5][6] This involves intentionally subjecting the compound to stress conditions that are more severe than those it would typically encounter. The goal is to achieve a modest level of degradation (typically 5-20%) to identify the primary degradation pathways without completely destroying the molecule.[6][7]

Below is a summary of recommended starting conditions for a forced degradation study.

| Stress Condition | Recommended Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C | Deamination, other acid-catalyzed reactions |

| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C | Racemization, other base-catalyzed reactions |

| Oxidation | 3% to 30% H₂O₂, room temperature | Oxidation of the amino group |

| Thermal Stress | Solution stored at elevated temperatures (e.g., 40-80°C) | Various temperature-dependent reactions |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage or modification |

A control sample, protected from stress conditions, should always be analyzed alongside the stressed samples.[4]

II. Troubleshooting Guide

Issue: Unexpected or new peaks are appearing in my HPLC analysis of a solution containing 2-amino-2-(4,4-difluorocyclohexyl)acetic acid.

This is a strong indication of degradation. The following workflow will help you diagnose and address the issue.

The appearance of new peaks suggests the formation of degradation products. A stability-indicating analytical method is crucial for resolving these new peaks from the parent compound.[4][5][8]

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for analyzing amino acids.[9] However, for non-aromatic amino acids, detection may require derivatization or use of a detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).[8][9] An MS detector is particularly useful as it can provide mass information about the degradants, aiding in their identification.[8]

To understand the origin of the new peaks, perform a forced degradation study as outlined in the FAQ section. This will help you correlate the appearance of specific peaks with specific stress conditions (e.g., a peak that appears only under oxidative stress is likely an oxidation product).

Experimental Protocol: Forced Degradation Study

-

Prepare a Stock Solution: Dissolve a known concentration of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid in your experimental buffer or solvent.

-

Aliquot the Stock Solution: Distribute the stock solution into separate, clearly labeled vials for each stress condition and a control.

-

Apply Stress Conditions:

-

Acid: Add an equal volume of 2 M HCl to achieve a final concentration of 1 M HCl.

-

Base: Add an equal volume of 2 M NaOH to achieve a final concentration of 1 M NaOH.

-

Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

-

Thermal: Place a vial in a temperature-controlled oven or water bath.

-

Photostability: Expose a vial to a controlled light source.

-

Control: Keep a vial at your normal experimental conditions, protected from light.

-

-

Incubate: Allow the reactions to proceed for a defined period (e.g., 24 hours). If no degradation is observed, the stress can be increased (higher temperature or longer duration). If significant degradation (>20%) is seen, reduce the stress.[4]

-

Neutralize (for acid/base samples): Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

-

Analyze: Analyze all samples and the control by your stability-indicating HPLC method.

-

Data Analysis: Compare the chromatograms of the stressed samples to the control. The goal is to see a decrease in the parent peak and the appearance of new peaks in the stressed samples.

-

Mitigation Strategies:

-

If oxidation is the issue: Consider de-gassing your buffers, working under an inert atmosphere (e.g., nitrogen or argon), or adding a small amount of an antioxidant if compatible with your experiment.

-

If pH is the culprit: Adjust the pH of your solution to a range where the compound is more stable.

-

If the compound is light-sensitive: Work in a dark room or use amber vials to protect your solutions from light.

-

If thermal degradation is observed: Maintain your solutions at a lower temperature (e.g., on ice) during your experiments.

-

III. Visualizations

Caption: Troubleshooting workflow for stability issues.

Caption: Hypothetical degradation pathways.

IV. References

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from

-

Degradation of amino acids. (n.d.). Slideshare. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from

-

Guedes, R. C., et al. (2023). Amino Acid Catabolism: An Overlooked Area of Metabolism. PMC. Retrieved from [Link]

-

Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. ACS. Retrieved from [Link]

-

Amino acid degradation. (2018). GPnotebook. Retrieved from [Link]

-

Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position on an Internal Strand of Protein G B1 Domain. (2009). Journal of the American Chemical Society. Retrieved from [Link]

-

Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances. (n.d.). Academia.edu. Retrieved from [Link]

-

Pathways of Amino Acid Degradation. (2026). Biology LibreTexts. Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). Retrieved from

-

Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). JOCPR. Retrieved from [Link]

-

Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein. (2024). Taylor & Francis. Retrieved from [Link]

-

Oxidative and non-Oxidative Deamination. (2023). Microbiology Notes. Retrieved from [Link]

-

Amino Acid Breakdown. (n.d.). Retrieved from

-

Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Retrieved from [Link]

-

Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. (2025). ResearchGate. Retrieved from [Link]

-

AMINO ACID ANALYSIS. (2002). Retrieved from

-

Degradation of amino acids. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. (2026). LCGC International. Retrieved from [Link]

-

Analytical Methods for Amino Acids. (n.d.). Shimadzu (Deutschland). Retrieved from [Link]

-

Synthesis and Degradation of Amino Acids. (2022). Basicmedical Key. Retrieved from [Link]

Sources

- 1. Amino Acid Catabolism: An Overlooked Area of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologynotes.org [microbiologynotes.org]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. onyxipca.com [onyxipca.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmainfo.in [pharmainfo.in]

- 7. resolvemass.ca [resolvemass.ca]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Analytical Methods for Amino Acids : Shimadzu (Deutschland) [shimadzu.de]

Technical Support Center: Overcoming Solubility Challenges with 2-amino-2-(4,4-difluorocyclohexyl)acetic acid

Welcome to the technical support center for 2-amino-2-(4,4-difluorocyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this unique fluorinated amino acid. By understanding the underlying physicochemical principles, you can select the most effective solubilization strategy for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid that influence its solubility?

A1: The solubility of this compound is governed by a combination of its structural components:

-

Amino Acid Backbone: The presence of both a carboxylic acid group (-COOH) and an amino group (-NH2) makes it an amino acid. These groups are ionizable, meaning their charge state changes with pH. This is a critical factor for its pH-dependent solubility.[1][2]

-

Difluorocyclohexyl Group: The cyclohexane ring is a nonpolar, hydrophobic moiety. The two fluorine atoms are highly electronegative and can increase the polarity of the C-F bonds, but the overall effect of the difluorocyclohexyl group is an increase in hydrophobicity compared to a non-fluorinated analog.[] This bulky, hydrophobic group can limit aqueous solubility, especially around the isoelectric point.

-

Zwitterionic Nature: Like other amino acids, this molecule can exist as a zwitterion, with a positively charged amino group and a negatively charged carboxyl group, at a specific pH range. The net neutral charge of the zwitterion often leads to minimal solubility in water.[4]

Q2: Why is my compound showing poor solubility in aqueous buffers?

A2: Poor aqueous solubility is a common challenge with fluorinated compounds.[5] For 2-amino-2-(4,4-difluorocyclohexyl)acetic acid, this is likely due to a combination of factors:

-

pH is near the isoelectric point (pI): At its pI, the net charge of the molecule is zero, minimizing its interaction with polar water molecules and often leading to precipitation.[1][6]

-

Hydrophobic Nature: The difluorocyclohexyl group contributes significantly to the molecule's hydrophobicity, making it less favorable to dissolve in water.[]

-

Crystalline Structure: If the compound is in a highly stable crystalline form, additional energy is required to break the crystal lattice, which can limit solubility.

Q3: What is the first step I should take to improve the solubility of my compound?

A3: The most straightforward and often most effective initial step is pH adjustment . Since the molecule has both acidic and basic functional groups, its solubility is highly dependent on the pH of the solution.[1][2]

-

Acidic Conditions (Low pH): At a pH below the pKa of the carboxylic acid group, the amino group will be protonated (-NH3+) and the carboxylic acid will be neutral (-COOH). The net positive charge will increase solubility.

-

Basic Conditions (High pH): At a pH above the pKa of the amino group, the carboxylic acid group will be deprotonated (-COO-) and the amino group will be neutral (-NH2). The net negative charge will also increase solubility.

Therefore, by moving the pH of your solution away from the isoelectric point, you can significantly enhance the solubility.

Troubleshooting Guides

Problem 1: My compound precipitates out of solution, even after pH adjustment.

If pH adjustment alone is insufficient, consider the following advanced techniques. The choice of method will depend on the desired final concentration, the formulation requirements, and the downstream application.

Solution 1.1: Co-solvents

Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[7][8] This makes the solvent system more favorable for dissolving hydrophobic molecules.

Common Co-solvents:

-

Ethanol

-

Propylene glycol (PG)

-

Polyethylene glycols (PEGs, e.g., PEG 300, PEG 400)

-

Glycerin

-